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Compound of Interest

Compound Name: MTSEA hydrobromide

Cat. No.: B043369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-aminoethyl

methanethiosulfonate hydrobromide (MTSEA), a membrane-permeant, positively charged

sulfhydryl-reactive reagent, in whole-cell and single-channel electrophysiological recordings.

MTSEA is a valuable tool for investigating the structure-function relationships of ion channels

through the Substituted Cysteine Accessibility Method (SCAM).

Introduction
MTSEA covalently modifies cysteine residues that are accessible within the aqueous

environment of an ion channel's pore or surrounding structures. This modification can lead to

alterations in ion channel function, such as changes in conductance, gating kinetics, or

pharmacology. By introducing cysteine mutations at specific sites within an ion channel and

assessing their reactivity with MTSEA, researchers can infer the accessibility of these residues

and probe the dynamic conformational changes that occur during channel gating.

Key Applications
Mapping the Pore Lining of Ion Channels: Identifying amino acid residues that line the ion

conduction pathway.

Investigating Channel Gating Mechanisms: Studying the conformational changes associated

with channel opening, closing, and inactivation.[1]
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Probing Voltage Sensor Movement: Determining the accessibility of residues within the

voltage-sensing domains of voltage-gated ion channels in different states.

Characterizing Ligand Binding Sites: Identifying residues that contribute to the binding

pockets of ligands and elucidating the structural rearrangements upon ligand binding.[2][3]

Data Presentation: Quantitative Effects of MTSEA
The following tables summarize the quantitative effects of MTSEA on various ion channels as

reported in the literature. These values can serve as a reference for expected outcomes and for

designing new experiments.

Whole-Cell Recording Data
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Ion Channel
Type

Cysteine
Mutant

MTSEA
Concentrati
on

Exposure
Time

Effect on
Current
Amplitude

Reference

Voltage-

Gated

Sodium (Nav)

Channel

hNav1.5-

C373Y

(inactivated

state)

Not Specified 4-8 min
Large

decrease
[1]

Voltage-

Gated

Sodium (Nav)

Channel

E765C Not Specified ~2 min Reduction [4]

Voltage-

Gated

Sodium (Nav)

Channel

F1236C 100 µM 3 min

~40%

reduction

(potentiated

by

depolarizatio

n)

L-type

Calcium

(Cav)

Channel

Wild-type 2.5 mM ~1.5 min

No significant

effect on

PCMBS-

induced

inhibition

[5]

Voltage-

Gated

Potassium

(Kv) Channel

Shaker

L361C

100 µM (as

PCMBS)
Not Specified Inhibition [6]

Nicotinic

Acetylcholine

Receptor

(nAChR)

α7L119C Not Specified Not Specified

>97%

reduction in

ACh

response

[2]
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Nicotinic

Acetylcholine

Receptor

(nAChR)

α⁰₂β⁰γ⁰δ⁻

(α244C)

5 mM (closed

state)

16 s

(cumulative)

~60%

reduction
[7]

Nicotinic

Acetylcholine

Receptor

(nAChR)

α⁰₂β⁰γ⁰δ⁻

(α244C)

50 µM (open

state)

20 s

(cumulative)

~80%

reduction
[7]

Single-Channel Recording Data

Ion
Channel
Type

Cystein
e
Mutant

MTSEA
Concent
ration

Unitary
Current
Amplitu
de
(Before
MTSEA)

Unitary
Current
Amplitu
de
(After
MTSEA)

Open
Probabil
ity (Po)
(Before
MTSEA)

Open
Probabil
ity (Po)
(After
MTSEA)

Referen
ce

KCa3.1

Channel
A286C

Not

Specified

2.4 pA at

-60 mV

1.0 pA at

-60 mV;

2.6 pA at

-120 mV

0.01 0.35 [8]

Nicotinic

Acetylch

oline

Receptor

(nAChR)

α1β1γδL

121C

Not

Specified

Not

Specified

Majority

of bursts

became

brief (≤2

ms)

Not

Specified

Not

Specified
[2]

Experimental Protocols
Preparation of MTSEA Stock Solution
Materials:

MTSEA hydrobromide powder

Anhydrous dimethyl sulfoxide (DMSO) or ultrapure water
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Microcentrifuge tubes

Vortex mixer

Protocol:

Due to the reactivity of MTSEA in aqueous solutions, it is recommended to prepare fresh

stock solutions immediately before each experiment.

Alternatively, for short-term storage, prepare a concentrated stock solution (e.g., 100 mM) in

anhydrous DMSO.

Dispense small aliquots of the DMSO stock solution into microcentrifuge tubes, seal tightly,

and store at -20°C, protected from light and moisture.

On the day of the experiment, thaw a single aliquot and dilute it to the final working

concentration in the desired extracellular or intracellular solution.

Vortex briefly to ensure complete dissolution.

Note: Always handle MTSEA with appropriate personal protective equipment, as it is a reactive

chemical.

Whole-Cell Patch-Clamp Recording Protocol with
MTSEA Application
Materials:

Standard whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

Cells expressing the cysteine-mutant ion channel of interest

Extracellular (bath) solution

Intracellular (pipette) solution

MTSEA working solution
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Protocol:

Establish a stable whole-cell recording configuration on a cell expressing the target ion

channel.

Record baseline ion channel activity for a stable period (e.g., 2-5 minutes) to ensure the

recording is stable.

Apply the MTSEA-containing extracellular solution to the cell using a perfusion system. The

application time will vary depending on the specific channel and the concentration of MTSEA

but typically ranges from 30 seconds to several minutes.[1][4]

Continuously monitor the ion channel current during MTSEA application to observe the time

course of modification.

After the desired exposure time, wash out the MTSEA-containing solution with the control

extracellular solution.

Continue recording to assess the persistent effects of the modification.

To confirm that the observed effect is due to the covalent modification of the cysteine

residue, a reducing agent like dithiothreitol (DTT) can be applied to reverse the disulfide

bond formation.

Example Solutions:

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose

(pH adjusted to 7.4 with NaOH).

Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2

with KOH).

Note: The specific composition of the solutions should be optimized for the ion channel under

investigation.

Single-Channel Patch-Clamp Recording Protocol with
MTSEA Application
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Materials:

Standard single-channel patch-clamp setup

Excised patch (inside-out or outside-out) from a cell expressing the target ion channel

Control and MTSEA-containing solutions

Protocol:

Establish a high-resistance seal and excise a membrane patch containing the ion channel of

interest (either in the inside-out or outside-out configuration).

Record baseline single-channel activity in the control solution to determine the unitary

conductance and open probability.

Perfuse the patch with the MTSEA-containing solution. For outside-out patches, the

application is to the external face of the membrane. For inside-out patches, it is to the

internal face.

Record single-channel activity during and after MTSEA application to observe changes in

single-channel conductance, open probability, and gating kinetics.[8]

Wash out the MTSEA solution to determine if the effects are reversible or persistent.
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Whole-Cell Recording with MTSEA
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Caption: Experimental workflow for whole-cell recording with MTSEA.
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Substituted Cysteine Accessibility Method (SCAM)
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Caption: Principle of the Substituted Cysteine Accessibility Method (SCAM).
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State-Dependent Modification by MTSEA

Channel States
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Caption: Logic of state-dependent modification by MTSEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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